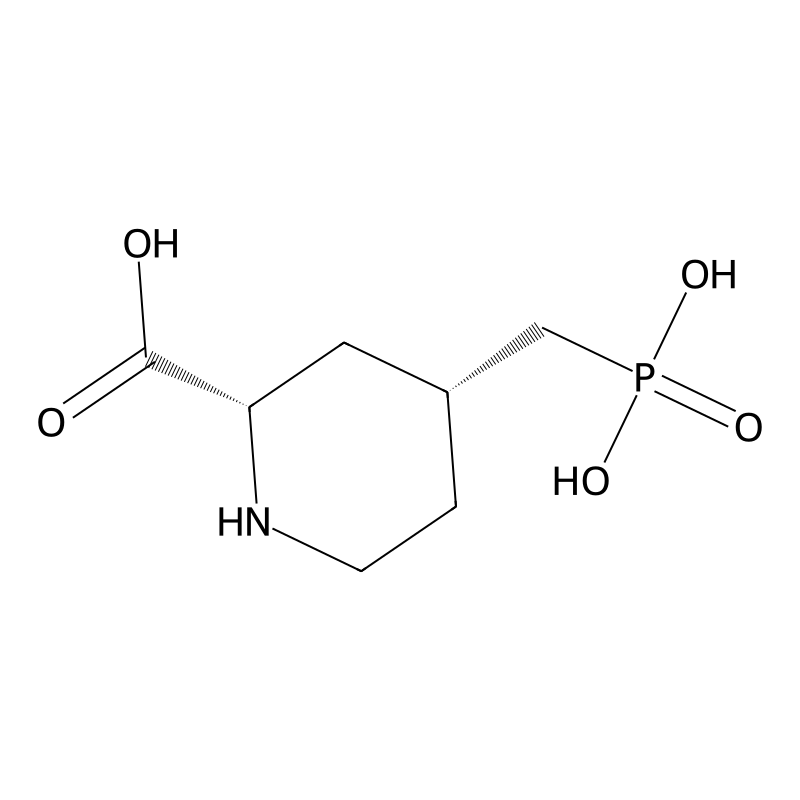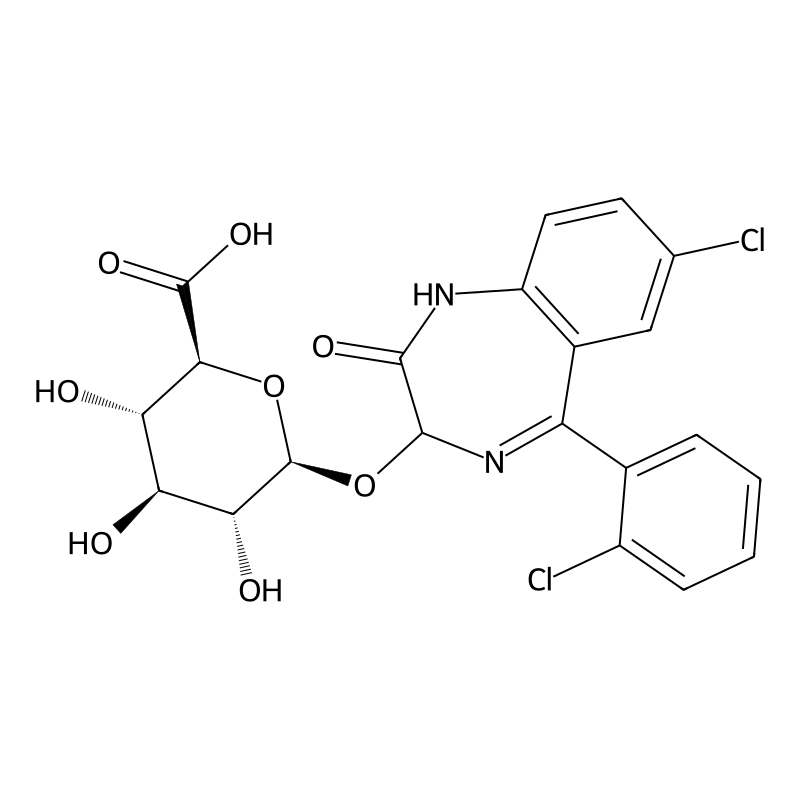Selfotel

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Application in Acute Ischemic Stroke
Scientific Field: Neurology
Summary of Application: Selfotel was evaluated in patients with ischemic stroke, after doses up to 1.5 mg/kg were shown to be safe in phase 1 and phase 2a studies.
Methods of Application: A single intravenous 1.5 mg/kg dose of Selfotel was administered.
Results: The trials were suspended due to an imbalance in mortality. In patients with severe stroke, mortality imbalance was significant throughout the trial.
Application as an NMDA Antagonist
Scientific Field: Pharmacology
Summary of Application: Selfotel acts as a competitive NMDA antagonist, directly competing with glutamate for binding to the receptor.
Results: Initial studies showed it to have anticonvulsant, anxiolytic, analgesic and neuroprotective effects.
Application in Global Ischemia
Summary of Application: Selfotel provides neuroprotection against global ischemia.
Application in Focal Ischemia
Summary of Application: Selfotel has been studied for its neuroprotective effects against focal ischemia.
Methods of Application: Similar to its use in global ischemia, Selfotel would typically be administered in a manner that allows it to reach the central nervous system.
Results: Systemic administration of Selfotel has shown neuroprotective effects against focal ischemia.
Application in Trauma
Scientific Field: Traumatology
Summary of Application: Selfotel has been studied for its potential use in treating trauma, particularly head trauma.
Results: Selfotel has shown promise in providing neuroprotection in cases of trauma when given systemically.
Application in Spinal Cord Trauma
Selfotel, also known as CGS-19755, is a pharmaceutical compound classified as a competitive antagonist of the N-methyl-D-aspartate receptor. Its chemical structure is defined as (+/−)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, with a molecular formula of C₇H₁₄N₀₅P and a molar mass of 223.165 g·mol⁻¹. Initially developed for its neuroprotective properties, Selfotel was intended for treatment in conditions such as ischemic stroke and traumatic brain injury by blocking the excitotoxic effects of glutamate, a neurotransmitter implicated in neuronal damage during ischemic events .
Selfotel's mechanism of action hinges on its antagonism of the NMDA receptor. NMDA receptors are crucial for learning and memory, but overactivation can lead to excitotoxicity, a process causing neuronal cell death in stroke and other neurological conditions []. By blocking glutamate binding, Selfotel aimed to prevent excitotoxicity and promote neuroprotection [].
The synthesis of Selfotel involves multi-step organic reactions that typically require air- and moisture-sensitive reagents. For example, one synthetic route includes the use of palladium-catalyzed cross-coupling reactions to form the piperidine ring structure. Various analogs have been synthesized to explore modifications that could enhance its efficacy or reduce toxicity .
Selfotel was primarily researched for its application in treating neurological disorders characterized by excitotoxicity, such as:
- Acute Ischemic Stroke: Initially aimed at improving outcomes in stroke patients.
- Traumatic Brain Injury: Investigated for its potential to protect against neuronal damage from trauma.
- Seizure Disorders: Explored for its anticonvulsant properties.
Despite its promising initial findings, clinical development was ultimately halted due to safety concerns and limited efficacy observed in trials .
Selfotel shares structural and functional similarities with several other compounds that act on the N-methyl-D-aspartate receptor. These include:
- 2-Amino-5-phosphonopentanoic acid (AP5): A well-known NMDA antagonist used in research settings.
- 2-Amino-7-phosphonoheptanoic acid (AP7): Another NMDA antagonist with similar properties.
- 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP): A compound that also acts as an NMDA receptor antagonist.
- D-(E)-4-(3-phosphonoprop-2-enyl)-piperazine-2-carboxylic acid (D-CPPene): A selective NMDA antagonist.
Uniqueness of Selfotel
Selfotel's uniqueness lies in its specific binding profile and neuroprotective capabilities under certain conditions. Unlike some noncompetitive NMDA antagonists such as ketamine or phencyclidine that can cause dissociative effects or neurotoxicity at high doses, Selfotel was designed to provide targeted neuroprotection without these side effects—though clinical evidence suggests it may still pose risks under specific circumstances .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
N0905W44Y3
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]
Other CAS
110347-85-8
Wikipedia
Dates
2: Davis SM, Lees KR, Albers GW, Diener HC, Markabi S, Karlsson G, Norris J. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist. Stroke. 2000 Feb;31(2):347-54. PubMed PMID: 10657404.
3: Juul N, Morris GF, Marshall SB, Marshall LF. Intracranial hypertension and cerebral perfusion pressure: influence on neurological deterioration and outcome in severe head injury. The Executive Committee of the International Selfotel Trial. J Neurosurg. 2000 Jan;92(1):1-6. PubMed PMID: 10616075.
4: Morris GF, Bullock R, Marshall SB, Marmarou A, Maas A, Marshall LF. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators. J Neurosurg. 1999 Nov;91(5):737-43. PubMed PMID: 10541229.
5: Ananda A, Morris GF, Juul N, Marshall SB, Marshall LF. The frequency, antecedent events, and causal relationships of neurologic worsening following severe head injury. Executive Committee of the international Selfotel Trial. Acta Neurochir Suppl. 1999;73:99-102. PubMed PMID: 10494350.
6: Morris GF, Juul N, Marshall SB, Benedict B, Marshall LF. Neurological deterioration as a potential alternative endpoint in human clinical trials of experimental pharmacological agents for treatment of severe traumatic brain injuries. Executive Committee of the International Selfotel Trial. Neurosurgery. 1998 Dec;43(6):1369-72; discussion 1372-4. PubMed PMID: 9848851.
7: Yenari MA, Bell TE, Kotake AN, Powell M, Steinberg GK. Dose escalation safety and tolerance study of the competitive NMDA antagonist selfotel (CGS 19755) in neurosurgery patients. Clin Neuropharmacol. 1998 Jan-Feb;21(1):28-34. PubMed PMID: 9579282.
8: Knoche B, Milosavljev S, Gropper S, Brunner LA, Powell ML. Enantioselective determination of selfotel in human urine by high-performance liquid chromatography on a chiral stationary phase after derivatization with 9-fluorenylmethyl chloroformate. J Chromatogr B Biomed Sci Appl. 1997 Aug 1;695(2):355-63. PubMed PMID: 9300872.
9: Davis SM, Albers GW, Diener HC, Lees KR, Norris J. Termination of Acute Stroke Studies Involving Selfotel Treatment. ASSIST Steering Committed. Lancet. 1997 Jan 4;349(9044):32. PubMed PMID: 8999265.
10: Pérez-Pinzón MA, Steinberg GK. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury. CNS Drug Rev. 1996 Sep 1;2(3):257-268. PubMed PMID: 23766625; PubMed Central PMCID: PMC3678965.
11: Grotta J, Clark W, Coull B, Pettigrew LC, Mackay B, Goldstein LB, Meissner I, Murphy D, LaRue L. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial. Stroke. 1995 Apr;26(4):602-5. PubMed PMID: 7709405.








